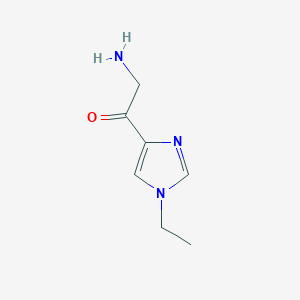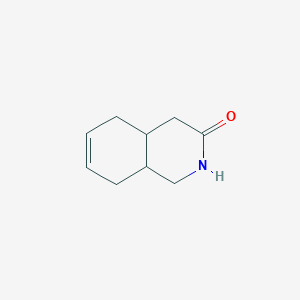![molecular formula C16H29NO4 B13177504 1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid](/img/structure/B13177504.png)
1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group, which means it can be removed under acidic conditions, making it useful in multi-step synthesis processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid typically involves the reaction of 1-amino-4-tert-butylcyclohexanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves using larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid undergoes several types of reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine is replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality during synthetic transformations and can be selectively removed under acidic conditions. This allows for the sequential construction of complex molecules without interference from reactive amine groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-aminopiperidine-4-carboxylic acid: Similar in structure and used for similar purposes in organic synthesis.
Boc-Dap-OH: Another Boc-protected amino acid used in peptide synthesis.
4-[(Tert-butoxycarbonyl)amino]methylbenzoic acid: Used in organic synthesis as a protecting group for amines.
Uniqueness
1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid is unique due to its specific structure, which includes a cyclohexane ring and a tert-butyl group. This structure provides steric hindrance, making it particularly useful in protecting amines in sterically demanding synthetic environments .
Eigenschaften
Molekularformel |
C16H29NO4 |
|---|---|
Molekulargewicht |
299.41 g/mol |
IUPAC-Name |
4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H29NO4/c1-14(2,3)11-7-9-16(10-8-11,12(18)19)17-13(20)21-15(4,5)6/h11H,7-10H2,1-6H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
VYXDWWZUGLZVGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(CC1)(C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


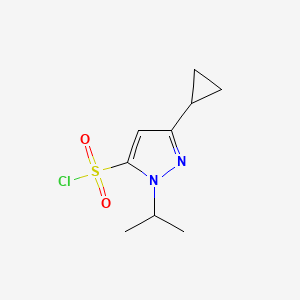

![1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13177459.png)
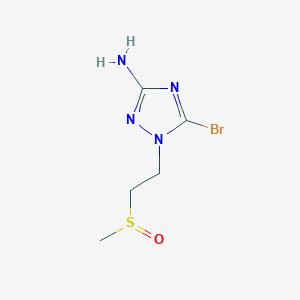
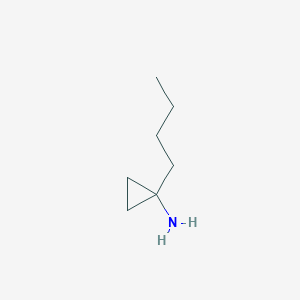
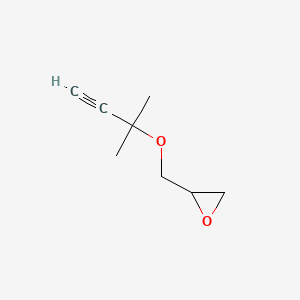
![6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl fluoride](/img/structure/B13177478.png)
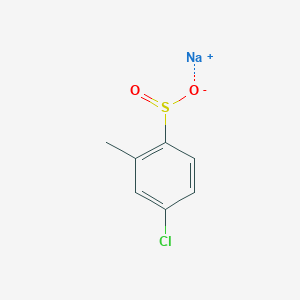
![2-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}acetic acid](/img/structure/B13177486.png)

![3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13177495.png)
